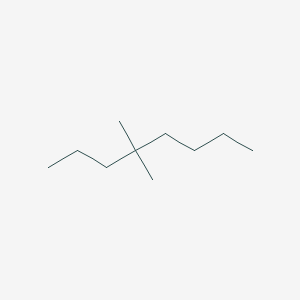

4,4-Dimethyloctane

Descripción

Propiedades

IUPAC Name |

4,4-dimethyloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-5-7-9-10(3,4)8-6-2/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEDGZAGMLTROM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166496 | |

| Record name | Octane, 4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15869-95-1 | |

| Record name | Octane, 4,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015869951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octane, 4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octane, 4,4-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 4,4-Dimethyloctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,4-dimethyloctane, a branched alkane with potential applications in various fields of chemical research and development. This document details a feasible synthetic route, outlines rigorous characterization methodologies, and presents key physical and spectroscopic data in a clear, accessible format.

Introduction

This compound is a saturated hydrocarbon with the chemical formula C₁₀H₂₂. Its structure features a quaternary carbon atom, which imparts specific physical and chemical properties relevant to its potential use as a solvent, a component in fuel blends, or as a building block in organic synthesis. Accurate synthesis and thorough characterization are crucial for any application. This guide provides detailed protocols for its preparation and analysis.

Synthesis of this compound

A reliable method for the synthesis of this compound involves a Grignard reaction to construct the key carbon-carbon bonds, followed by dehydration and subsequent hydrogenation. A plausible synthetic pathway is outlined below.

Synthetic Pathway

The synthesis commences with the reaction of a propylmagnesium bromide Grignard reagent with pentan-2-one. The resulting tertiary alcohol is then dehydrated to form a mixture of alkenes, which are subsequently hydrogenated to yield the final product, this compound.

Caption: Synthesis pathway for this compound.

Experimental Protocol

Step 1: Synthesis of 4,4-Dimethyl-2-octanol via Grignard Reaction

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add anhydrous diethyl ether to cover the magnesium. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromopropane (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel to maintain a gentle reflux. After the addition is complete, reflux the mixture for 30 minutes to ensure the formation of propylmagnesium bromide.

-

Reaction with Ketone: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of pentan-2-one (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel. After the addition, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Work-up: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4,4-dimethyl-2-octanol.

Step 2: Dehydration of 4,4-Dimethyl-2-octanol

-

Place the crude 4,4-dimethyl-2-octanol in a round-bottom flask. Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture and distill the resulting alkene mixture.

-

Wash the distillate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and use directly in the next step.

Step 3: Hydrogenation of the Alkene Mixture

-

Dissolve the alkene mixture in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously until the reaction is complete (monitored by GC or TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.

-

Remove the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation to yield pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the key analytical techniques and expected data.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂ | [1][2] |

| Molecular Weight | 142.28 g/mol | [3] |

| CAS Number | 15869-95-1 | [2] |

| Boiling Point | ~175-178 °C | [1] |

| Density | ~0.76 g/cm³ | [1] |

| Melting Point | ~ -46 °C | [1] |

| Solubility | Soluble in anhydrous alcohol, ether, and petroleum ether; insoluble in water. | [1] |

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Data available on SpectraBase.[3] |

| ¹³C NMR | Data available on SpectraBase.[3] |

| Mass Spectrometry (EI) | Key fragments (m/z) can be observed. The molecular ion peak may be of low abundance.[2] |

| FTIR (Neat) | Characteristic C-H stretching and bending vibrations for alkanes. |

Experimental Characterization Workflow

Caption: Workflow for the characterization of this compound.

Detailed Characterization Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile solvent such as hexane.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-1 or equivalent).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 200 °C) at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 30 to 200.

-

-

Analysis: Determine the retention time from the gas chromatogram and analyze the mass spectrum for the characteristic fragmentation pattern of branched alkanes. The molecular ion peak (m/z 142) may be weak or absent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Analysis:

-

¹H NMR: Analyze the chemical shifts, integration, and multiplicity of the signals to confirm the proton environments in the molecule.

-

¹³C NMR: Analyze the chemical shifts of the signals to identify all unique carbon atoms in the structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Place a drop of the neat liquid sample on the ATR crystal or between two salt plates (NaCl or KBr).

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands for C-H stretching (around 2850-2960 cm⁻¹) and C-H bending vibrations (around 1365-1465 cm⁻¹) typical for alkanes.

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[1]

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The detailed protocols and data presented herein are intended to support researchers and scientists in the successful preparation and validation of this compound for various scientific applications. Adherence to the described methodologies will ensure the generation of high-purity material suitable for further investigation.

References

Physicochemical Properties of 4,4-Dimethyloctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4,4-Dimethyloctane (CAS No: 15869-95-1). The information is compiled from various chemical data sources and is intended to support research, development, and quality control activities. All quantitative data are summarized for clarity, and general experimental methodologies for their determination are described.

Core Physicochemical Data

This compound is a branched alkane with the molecular formula C10H22.[1][2][3][4][5][6][7][8][9] It is a colorless liquid at room temperature.[1][3][4] The following table summarizes its key physicochemical properties.

| Property | Value | Units |

| Molecular Formula | C10H22 | - |

| Molecular Weight | 142.28 - 142.29 | g/mol |

| Boiling Point | 157.5 - 178 | °C |

| Melting Point | -53.99 | °C |

| Density / Specific Gravity | 0.734 - 0.76 | g/cm³ at 20°C |

| Refractive Index | 1.41 - 1.415 | at 20°C |

| Water Solubility | 2.2 | mg/L at 20°C |

| Vapor Pressure | 3.5 | mmHg at 25°C |

| Flash Point | 41.8 - 161 | °C |

Experimental Protocols

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like this compound, the boiling point is typically determined by distillation.

-

Apparatus: A standard distillation apparatus is used, consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Procedure: A sample of this compound is placed in the round-bottom flask with a few boiling chips to ensure smooth boiling. The apparatus is assembled, and cooling water is circulated through the condenser. The sample is heated, and the temperature is recorded when the liquid is boiling and the vapor is condensing on the thermometer bulb, with the condensate dripping into the receiving flask at a steady rate. This temperature is the boiling point at the recorded atmospheric pressure.

Melting Point Determination

The melting point is the temperature at which a substance changes from a solid to a liquid state.

-

Apparatus: A capillary tube melting point apparatus is commonly used.

-

Procedure: A small, powdered sample of the solidified this compound is packed into a capillary tube. The tube is placed in the melting point apparatus, which is then heated at a controlled rate. The temperature range over which the sample melts is observed and recorded as the melting point.

Density Measurement

Density is the mass per unit volume of a substance.

-

Apparatus: A pycnometer or a digital density meter is used for accurate measurements.

-

Procedure (using a pycnometer): The pycnometer is first weighed empty, then filled with the sample of this compound and weighed again. The volume of the pycnometer is known. The density is calculated by dividing the mass of the sample by the volume of the pycnometer. The measurement is performed at a constant, recorded temperature.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through the material.

-

Apparatus: An Abbe refractometer is the standard instrument for this measurement.

-

Procedure: A few drops of this compound are placed on the prism of the refractometer. The instrument is adjusted to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece. The refractive index is then read directly from the instrument's scale. The temperature is controlled and recorded as the refractive index is temperature-dependent.

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of this compound in water is low as it is a non-polar molecule.[10][11]

-

Apparatus: A temperature-controlled shaker, a centrifuge, and an analytical instrument for quantification (e.g., gas chromatograph).

-

Procedure: An excess amount of this compound is added to a known volume of water in a sealed container. The mixture is agitated in a temperature-controlled shaker for an extended period to ensure equilibrium is reached. The solution is then centrifuged to separate the undissolved organic layer. A sample of the aqueous layer is carefully removed and the concentration of dissolved this compound is determined using a suitable analytical technique like gas chromatography.

Logical Relationships

As a simple alkane, this compound is not involved in complex biological signaling pathways. However, a logical workflow for its synthesis can be represented. One general method for the preparation of such branched alkanes is through the alkylation of a smaller hydrocarbon.[1]

References

- 1. 4,4-Dimethyl octane [chembk.com]

- 2. Page loading... [guidechem.com]

- 3. labproinc.com [labproinc.com]

- 4. Page loading... [wap.guidechem.com]

- 5. ▷ InChI Key Database ⚛️ | this compound [inchikey.info]

- 6. 4,4-Dimethyl octane [webbook.nist.gov]

- 7. PubChemLite - this compound (C10H22) [pubchemlite.lcsb.uni.lu]

- 8. us.store.analytichem.com [us.store.analytichem.com]

- 9. labsolu.ca [labsolu.ca]

- 10. byjus.com [byjus.com]

- 11. Physical Properties of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]

An In-depth Technical Guide to 4,4-Dimethyloctane (CAS: 15869-95-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4-dimethyloctane, a branched alkane with the CAS number 15869-95-1. While not directly implicated in signaling pathways or drug development, its well-defined structure serves as a useful non-polar standard and a model for spectroscopic analysis of aliphatic hydrocarbons. This document details its physicochemical properties, outlines a plausible synthetic route with a detailed experimental protocol, and provides comprehensive methodologies for its characterization by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and replication.

Physicochemical and Spectroscopic Data

The known physical, chemical, and spectroscopic properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂ | [1] |

| Molecular Weight | 142.28 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Boiling Point | 157.5 °C | [1] |

| Melting Point | -46 °C | [3] |

| Density | 0.76 g/cm³ | [3] |

| Solubility in Water | Insoluble | [3] |

| Solubility in Organic Solvents | Soluble in anhydrous alcohol, ether, and petroleum ether | [3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points |

| ¹H NMR | Predicted chemical shifts for a typical 400 MHz spectrometer in CDCl₃: ~0.8-0.9 ppm (triplets, CH₃), ~1.2-1.4 ppm (multiplets, CH₂), ~0.8 ppm (singlet, C(CH₃)₂) |

| ¹³C NMR | Predicted chemical shifts for a 100 MHz spectrometer in CDCl₃: Quaternary carbon, CH₃ carbons, and distinct CH₂ carbons along the octane chain. |

| IR Spectroscopy | Characteristic C-H stretching and bending vibrations for alkanes. |

| Mass Spectrometry | Molecular ion peak (M⁺) and characteristic fragmentation pattern of a branched alkane. |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

While various methods for alkane synthesis exist, a plausible and controlled laboratory-scale synthesis of this compound involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, followed by deoxygenation.

Reaction Scheme:

-

Formation of Tertiary Alcohol: 4-Heptanone reacts with methylmagnesium bromide.

-

Deoxygenation: The resulting 4,4-dimethyl-4-octanol is reduced to this compound.

Experimental Protocol:

Materials:

-

4-Heptanone

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Triethylsilane

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

Synthesis of 4,4-dimethyl-4-octanol:

-

A flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed under an inert atmosphere (e.g., nitrogen or argon).

-

4-Heptanone (1 equivalent) is dissolved in anhydrous diethyl ether and added to the flask.

-

The solution is cooled to 0 °C in an ice bath.

-

Methylmagnesium bromide solution (1.1 equivalents) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

-

The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4,4-dimethyl-4-octanol.

-

-

Deoxygenation to this compound:

-

The crude 4,4-dimethyl-4-octanol is dissolved in dichloromethane in a round-bottom flask under an inert atmosphere.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Triethylsilane (2 equivalents) is added, followed by the slow, dropwise addition of boron trifluoride diethyl etherate (1.5 equivalents).

-

The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

-

The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

-

The mixture is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using hexane as the eluent to afford pure this compound.

-

Spectroscopic Characterization Protocols

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A 5-10 mg sample of purified this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Instrument: 400 MHz NMR Spectrometer.

-

Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 90°

-

Acquisition time: 4.0 s

-

Spectral width: -2 to 12 ppm

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz NMR Spectrometer.

-

Parameters:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse width: 90°

-

Acquisition time: 1.5 s

-

Spectral width: -10 to 220 ppm

-

Decoupling: Proton-decoupled

-

-

2.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of neat liquid this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

-

Parameters:

-

Number of scans: 16

-

Resolution: 4 cm⁻¹

-

Spectral range: 4000-400 cm⁻¹

-

A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

-

2.2.3. Mass Spectrometry (MS)

-

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Parameters:

-

Column: HP-5ms or equivalent non-polar capillary column (30 m x 0.25 mm x 0.25 µm).

-

Inlet temperature: 250 °C.

-

Oven program: Initial temperature of 50 °C held for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min.

-

Carrier gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Parameters:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: m/z 40-400.

-

Source temperature: 230 °C.

-

Quadrupole temperature: 150 °C.

-

Visualizations

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Spectroscopic Analysis Workflow

References

"spectroscopic data for 4,4-Dimethyloctane (NMR, IR, Mass Spec)"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the branched alkane, 4,4-dimethyloctane. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines detailed experimental protocols for obtaining this data, and visualizes key analytical workflows and structural relationships.

Introduction to this compound

This compound is a saturated hydrocarbon with the chemical formula C₁₀H₂₂. As a branched alkane, its structure influences its spectroscopic signature, providing a unique fingerprint for identification and characterization. Understanding its spectral properties is crucial for its detection and differentiation from other isomers in various applications, including fuel analysis and as a non-polar solvent.

Spectroscopic Data

While comprehensive, publicly available, and fully assigned experimental spectra for this compound are limited, this section presents a summary of expected quantitative data based on established spectroscopic principles and available database information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide distinct signals corresponding to the non-equivalent protons and carbons in its structure.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| CH₃ (C1 & C8) | ~0.9 | Triplet | 6H |

| CH₂ (C2 & C7) | ~1.3 | Sextet | 4H |

| CH₂ (C3 & C6) | ~1.2 | Multiplet | 4H |

| CH₃ (on C4) | ~0.85 | Singlet | 6H |

| CH₂ (C5) | ~1.2 | Multiplet | 2H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| C1 & C8 | ~14 |

| C2 & C7 | ~23 |

| C3 & C6 | ~40 |

| C4 | ~33 |

| CH₃ (on C4) | ~29 |

| C5 | ~17 |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. As an alkane, the IR spectrum of this compound is characterized by C-H and C-C bond vibrations.

Table 3: Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2960-2850 | C-H stretch (alkane) | Strong |

| 1465 | C-H bend (methylene) | Medium |

| 1380 | C-H bend (methyl) | Medium |

| 725 | C-H rock (methylene) | Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, electron ionization (EI) is a common method that leads to characteristic fragment ions. The molecular ion peak (M⁺) is expected at m/z 142.

Table 4: Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Relative Intensity | Probable Fragment |

| 57 | High (Base Peak) | [C₄H₉]⁺ (tert-butyl cation) |

| 43 | High | [C₃H₇]⁺ (propyl or isopropyl cation) |

| 85 | Medium | [C₆H₁₃]⁺ |

| 113 | Low | [M-C₂H₅]⁺ |

| 142 | Very Low | [C₁₀H₂₂]⁺ (Molecular Ion) |

Experimental Protocols

The following sections provide detailed methodologies for acquiring the spectroscopic data for a liquid alkane sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for obtaining ¹H and ¹³C NMR spectra.

-

Sample Preparation :

-

For ¹H NMR, dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of deuterated solvent is recommended.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean 5 mm NMR tube.

-

-

Instrument Setup :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition :

-

For ¹H NMR, acquire the spectrum using a standard pulse-acquire sequence. Typically, 8 to 16 scans are sufficient.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A larger number of scans (e.g., 128 or more) will be necessary to achieve a good signal-to-noise ratio.

-

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

This protocol describes the analysis of a liquid sample using an ATR-FTIR spectrometer.

-

Background Spectrum :

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Record a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum.

-

-

Sample Application :

-

Place a small drop of this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

-

Data Acquisition :

-

Acquire the FTIR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

-

Cleaning :

-

After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue.

-

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This protocol details the analysis of a volatile liquid sample by GC-EI-MS.

-

Sample Preparation :

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane) at a concentration of approximately 100 µg/mL.

-

-

Instrument Setup :

-

Set the GC oven temperature program to effectively separate the components of the sample. A typical program for a volatile alkane might start at 50°C and ramp up to 250°C.

-

Set the injector temperature (e.g., 250°C) and the transfer line temperature to the mass spectrometer (e.g., 280°C).

-

Use helium as the carrier gas at a constant flow rate.

-

For the mass spectrometer, set the ionization mode to Electron Ionization (EI) at a standard energy of 70 eV.

-

Set the mass analyzer to scan a mass range of m/z 35-500.

-

-

Data Acquisition :

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

The data system will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

-

Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Proposed mass spectrometry fragmentation of this compound.

Thermodynamic Properties of Branched Alkanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core thermodynamic properties of branched alkanes. Understanding these properties is crucial for a wide range of applications, from fundamental chemical research to drug development, where molecular stability and interactions are paramount. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate relationships between molecular structure and thermodynamic stability.

Core Thermodynamic Properties of Branched Alkanes

The degree of branching in an alkane's carbon skeleton has a profound and predictable effect on its thermodynamic properties. Generally, increased branching leads to greater thermodynamic stability. This increased stability is primarily attributed to a combination of factors including electron correlation effects, a more compact molecular structure leading to a lower overall molecular surface area, and subtle electrostatic interactions.[1][2][3][4][5]

Standard Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. For alkanes, a more negative value indicates greater thermodynamic stability. As a general trend, for a given number of carbon atoms, branched alkanes have more negative standard enthalpies of formation compared to their linear isomers. This is a direct consequence of their enhanced stability. For instance, the highly branched neopentane is significantly more stable than n-pentane.

Standard Molar Entropy (S°)

Standard molar entropy is a measure of the randomness or disorder of a system. For alkanes, entropy is influenced by the number of possible conformations a molecule can adopt. Linear alkanes, with greater rotational freedom around their C-C bonds, generally possess higher standard molar entropies than their more rigid, branched isomers. Increased branching restricts the number of accessible conformations, leading to a more ordered system and thus a lower entropy.

Molar Heat Capacity (Cp)

The molar heat capacity at constant pressure represents the amount of heat required to raise the temperature of one mole of a substance by one degree Celsius. The heat capacity of alkanes generally increases with the number of carbon and hydrogen atoms, as there are more vibrational modes within the molecule that can absorb energy. The effect of branching on heat capacity is less straightforward than for enthalpy and entropy, but generally, more compact, branched structures may exhibit slightly different heat capacities compared to their linear counterparts.

Quantitative Thermodynamic Data

The following tables summarize the standard enthalpy of formation (ΔHf°), standard molar entropy (S°), and molar heat capacity (Cp) for a selection of branched alkanes and their linear isomers at 298.15 K.

Table 1: Thermodynamic Properties of Butane Isomers

| Compound | Formula | ΔHf° (kJ/mol) | S° (J/mol·K) | Cp (J/mol·K) |

| n-Butane | C₄H₁₀ | -125.6 | 310.2 | 98.5 |

| Isobutane (2-Methylpropane) | C₄H₁₀ | -134.2 | 294.6 | 96.6 |

Table 2: Thermodynamic Properties of Pentane Isomers

| Compound | Formula | ΔHf° (kJ/mol) | S° (J/mol·K) | Cp (J/mol·K) |

| n-Pentane | C₅H₁₂ | -146.8 | 348.9 | 120.1 |

| Isopentane (2-Methylbutane) | C₅H₁₂ | -153.7 | 343.6 | 120.2 |

| Neopentane (2,2-Dimethylpropane) | C₅H₁₂ | -167.9 | 306.4 | 121.1 |

Table 3: Thermodynamic Properties of Hexane Isomers

| Compound | Formula | ΔHf° (kJ/mol) | S° (J/mol·K) | Cp (J/mol·K) |

| n-Hexane | C₆H₁₄ | -167.2 | 388.4 | 143.1 |

| 2-Methylpentane | C₆H₁₄ | -173.0 | 382.4 | 143.2 |

| 3-Methylpentane | C₆H₁₄ | -171.5 | 382.2 | 143.9 |

| 2,2-Dimethylbutane | C₆H₁₄ | -185.8 | 358.3 | 139.8 |

| 2,3-Dimethylbutane | C₆H₁₄ | -178.6 | 369.5 | 141.8 |

Table 4: Thermodynamic Properties of Heptane Isomers

| Compound | Formula | ΔHf° (kJ/mol) | S° (J/mol·K) | Cp (J/mol·K) |

| n-Heptane | C₇H₁₆ | -187.8 | 427.9 | 165.9 |

| 2-Methylhexane | C₇H₁₆ | -193.9 | 421.9 | 166.0 |

| 3-Methylhexane | C₇H₁₆ | -192.1 | 421.7 | 166.7 |

| 2,2-Dimethylpentane | C₇H₁₆ | -205.9 | 400.9 | 162.6 |

| 2,3-Dimethylpentane | C₇H₁₆ | -198.7 | 409.0 | 164.6 |

| 2,4-Dimethylpentane | C₇H₁₆ | -203.3 | 405.9 | 164.4 |

| 3,3-Dimethylpentane | C₇H₁₆ | -201.2 | 403.5 | 163.4 |

| 3-Ethylpentane | C₇H₁₆ | -192.1 | 417.6 | 167.5 |

| 2,2,3-Trimethylbutane | C₇H₁₆ | -204.2 | 389.8 | 160.7 |

Table 5: Thermodynamic Properties of Octane Isomers

| Compound | Formula | ΔHf° (kJ/mol) | S° (J/mol·K) | Cp (J/mol·K) |

| n-Octane | C₈H₁₈ | -208.5 | 466.7 | 188.8 |

| 2-Methylheptane | C₈H₁₈ | -214.5 | 460.7 | 188.9 |

| 3-Methylheptane | C₈H₁₈ | -212.8 | 460.5 | 189.6 |

| 4-Methylheptane | C₈H₁₈ | -212.8 | 460.5 | 189.6 |

| 3-Ethylhexane | C₈H₁₈ | -212.8 | 456.4 | 190.4 |

| 2,2-Dimethylhexane | C₈H₁₈ | -226.5 | 439.7 | 185.5 |

| 2,3-Dimethylhexane | C₈H₁₈ | -219.3 | 447.8 | 187.5 |

| 2,4-Dimethylhexane | C₈H₁₈ | -223.9 | 444.7 | 187.3 |

| 2,5-Dimethylhexane | C₈H₁₈ | -223.9 | 444.7 | 187.3 |

| 3,3-Dimethylhexane | C₈H₁₈ | -221.8 | 442.3 | 186.2 |

| 3,4-Dimethylhexane | C₈H₁₈ | -219.3 | 447.8 | 187.5 |

| 2,2,3-Trimethylpentane | C₈H₁₈ | -224.8 | 428.6 | 183.5 |

| 2,2,4-Trimethylpentane | C₈H₁₈ | -224.1 | 423.4 | 187.5 |

| 2,3,3-Trimethylpentane | C₈H₁₈ | -221.8 | 431.3 | 184.3 |

| 2,3,4-Trimethylpentane | C₈H₁₈ | -220.1 | 432.2 | 185.9 |

| 3-Ethyl-2-methylpentane | C₈H₁₈ | -213.4 | 452.2 | 188.4 |

| 3-Ethyl-3-methylpentane | C₈H₁₈ | -217.6 | 445.9 | 187.0 |

| 2,2,3,3-Tetramethylbutane | C₈H₁₈ | -225.9 | 389.8 | 180.2 |

Data sourced from the NIST Chemistry WebBook and other cited literature. Values are for the gaseous state at 298.15 K and 1 bar.

Experimental Protocols

Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation of a branched alkane is typically determined indirectly by measuring its enthalpy of combustion using a bomb calorimeter. The enthalpy of formation is then calculated using Hess's Law.

Experimental Workflow:

Caption: Workflow for determining enthalpy of formation using bomb calorimetry.

Detailed Methodology:

-

Calibration: The calorimeter is first calibrated by combusting a known mass of a standard substance with a precisely known enthalpy of combustion, such as benzoic acid. This determines the heat capacity of the calorimeter.

-

Sample Preparation:

-

A precise mass (typically 0.5 - 1.0 g) of the branched alkane is weighed.

-

Due to the volatile nature of many branched alkanes, the sample is often encapsulated in a gelatin capsule or a thin-walled glass ampule which is then placed in the sample crucible.

-

A fuse wire (e.g., nickel-chromium or platinum) of known length and mass is attached to the electrodes of the bomb head, with the wire in contact with the sample or capsule.

-

-

Assembly and Combustion:

-

A small, known amount of distilled water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in the liquid state.

-

The bomb is sealed and purged of air, then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

The sealed bomb is submerged in a known mass of water in the calorimeter's insulating jacket.

-

The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

-

Data Analysis:

-

The corrected temperature rise is determined, accounting for heat exchange with the surroundings.

-

The total heat released is calculated using the heat capacity of the calorimeter and the temperature change.

-

Corrections are made for the heat of combustion of the fuse wire and the formation of nitric acid (from any residual nitrogen in the bomb).

-

The standard enthalpy of combustion (ΔHc°) of the branched alkane is calculated per mole of the substance.

-

Using the known standard enthalpies of formation of CO₂ (g) and H₂O (l), the standard enthalpy of formation (ΔHf°) of the branched alkane is calculated using Hess's Law: ΔHf°(alkane) = ΣΔHf°(products) - ΔHc°

-

Determination of Standard Molar Entropy from Spectroscopic Data

The standard molar entropy of a branched alkane in the ideal gas state can be calculated using statistical thermodynamics, based on molecular properties obtained from spectroscopic measurements (primarily infrared and Raman spectroscopy) and theoretical calculations.

Logical Relationship for Entropy Calculation:

References

Solubility of 4,4-Dimethyloctane in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,4-Dimethyloctane, a branched alkane, in various organic solvents. Given the limited availability of specific quantitative data for this compound, this guide incorporates data for the structurally similar branched alkane, 2,2,4-trimethylpentane (isooctane), as a proxy. The document details the theoretical principles governing solubility, experimental methodologies for its determination, and predictive models for estimating solubility.

Introduction to this compound and its Solubility Profile

This compound is a branched-chain alkane with the chemical formula C₁₀H₂₂. As a nonpolar hydrocarbon, its solubility is primarily dictated by the principle of "like dissolves like." This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. Alkanes, including this compound, are characterized by weak van der Waals forces (specifically, London dispersion forces). Consequently, they exhibit good solubility in nonpolar organic solvents that also have van der Waals forces as their primary intermolecular attraction.[1][2][3] Conversely, they are virtually insoluble in polar solvents like water, which are dominated by strong hydrogen bonds.[1][2][3]

Quantitative Solubility Data

Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 2.2 mg/L |

Proxy Solubility Data: 2,2,4-Trimethylpentane (Isooctane)

Due to the lack of extensive data for this compound, the following tables summarize the solubility of 2,2,4-trimethylpentane (isooctane), a structurally similar branched alkane (C₈H₁₈), in various organic solvents. This information can serve as a valuable reference point for estimating the behavior of this compound.

Qualitative Solubility of 2,2,4-Trimethylpentane (Isooctane)

| Solvent | Solubility Description |

| Water | Practically Insoluble |

| Absolute Alcohol | Somewhat Soluble[4] |

| Acetone | Miscible[4] |

| Benzene | Soluble[5] |

| Toluene | Soluble[5] |

| Xylene | Soluble[4] |

| Chloroform | Soluble[4] |

| Ether | Soluble[5] |

| Carbon Disulfide | Soluble[4] |

| Carbon Tetrachloride | Soluble[4] |

| Dimethylformamide (DMF) | Soluble[4] |

| Heptane | Miscible[4] |

| Oils (except Castor Oil) | Soluble[4] |

Quantitative Solubility of 2,2,4-Trimethylpentane (Isooctane) in Ethanol-Water Mixtures

The miscibility of isooctane is influenced by the composition of the solvent mixture. The following data pertains to the ternary system of ethanol, 2,2,4-trimethylpentane, and water at 298.2 K.[6]

| Mole Fraction of Ethanol (x₁) | Mole Fraction of 2,2,4-Trimethylpentane (x₂) |

| 0.71 ± 0.01 | 0.10 ± 0.02 |

Theoretical Framework of Solubility

The dissolution of an alkane in an organic solvent involves the disruption of intermolecular forces in both the solute (alkane-alkane) and the solvent (solvent-solvent) and the formation of new solute-solvent interactions.

Figure 1: Logical relationship of intermolecular forces in the dissolution process.

In the case of an alkane dissolving in a nonpolar organic solvent, the energy required to break the existing van der Waals forces is comparable to the energy released upon the formation of new van der Waals forces between the alkane and solvent molecules. This energetic balance facilitates solubility.[1][2][3]

Experimental Protocol: Determination of Liquid-Liquid Solubility via the Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the solubility of a substance in a liquid solvent at a specific temperature.[7][8][9][10]

Materials and Equipment

-

This compound (or other liquid alkane)

-

Organic solvent of interest

-

Glass vials or flasks with tight-fitting caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument for quantification

-

Syringes and syringe filters (PTFE, 0.22 µm)

Experimental Workflow

Figure 2: Experimental workflow for the shake-flask method.

Detailed Procedure

-

Preparation of the Mixture: Accurately weigh an excess amount of this compound and add it to a known volume of the organic solvent in a glass vial. The presence of a distinct second phase of the alkane is necessary to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker or incubator set to the desired temperature. Agitate the mixtures for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached.[9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow for initial phase separation. Then, centrifuge the vials to achieve a clear separation of the two liquid phases.

-

Sampling: Carefully withdraw a sample from the center of the solvent-rich phase using a syringe, taking care not to disturb the interface or any undissolved alkane.

-

Filtration: Immediately filter the collected sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any remaining micro-droplets of the undissolved alkane.

-

Quantification: Prepare a series of calibration standards of this compound in the same organic solvent. Analyze both the standards and the filtered sample using a suitable analytical technique, such as GC-FID.

-

Calculation: Determine the concentration of this compound in the sample by comparing its response to the calibration curve. The solubility is expressed as mass per unit volume (e.g., g/L) or mole fraction at the specified temperature.

Predictive Models for Solubility Estimation: The UNIFAC Method

In the absence of experimental data, thermodynamic models such as the Universal Quasichemical Functional Group Activity Coefficients (UNIFAC) method can be employed to predict the solubility of compounds.[11][12][13]

The UNIFAC model is a group-contribution method that estimates the activity coefficients of components in a mixture. The activity coefficient is a measure of the deviation of a component's behavior from ideality and is directly related to its solubility. The model is based on the concept that a molecule can be divided into its constituent functional groups. The interactions between these functional groups are used to calculate the overall activity coefficient of the molecule in a given solvent.

The calculation involves two main parts:

-

A combinatorial part: This accounts for the differences in size and shape of the molecules.

-

A residual part: This accounts for the energetic interactions between the functional groups.

By knowing the structure of this compound and the solvent, the UNIFAC model can provide an estimate of its solubility. While these predictions are valuable, they should be used with the understanding that they are theoretical estimations and may not perfectly match experimental results.[12]

Conclusion

The solubility of this compound in organic solvents is governed by its nonpolar nature, leading to high solubility in nonpolar solvents and poor solubility in polar solvents. While specific quantitative data for this compound is scarce, data from the structurally similar isooctane provides a useful proxy. For precise solubility determination, the shake-flask method offers a robust experimental protocol. In situations where experimental data is unavailable, predictive models like UNIFAC can offer valuable estimations of solubility behavior, aiding in solvent selection and process design in research and industrial applications.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. All about Solubility of Alkanes [unacademy.com]

- 4. 2,2,4-Trimethylpentane | C8H18 | CID 10907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. quora.com [quora.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ddbst.com [ddbst.com]

- 13. Use of the UNIFAC model in the calculation of physicochemical properties of ecotoxicants for technological and ecoanalytical purposes | Vladimir G. Povarov | Journal of Mining Institute [pmi.spmi.ru]

An In-depth Technical Guide on the Vapor Pressure and Boiling Point of 4,4-Dimethyloctane

This technical guide provides a comprehensive overview of the physicochemical properties of 4,4-Dimethyloctane, with a specific focus on its vapor pressure and boiling point. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require detailed information on this branched-chain alkane.

Physicochemical Properties of this compound

This compound is a saturated hydrocarbon with the chemical formula C10H22.[1][2][3] As a branched-chain alkane, its molecular structure significantly influences its physical properties, distinguishing it from its straight-chain isomer, n-decane. The quaternary carbon at position 4, bonded to two methyl groups, creates a more compact molecular shape. This structure impacts the intermolecular forces, which in turn dictate its boiling point and vapor pressure.

Table 1: Key Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C10H22 | [1][2][3][4] |

| Molecular Weight | ~142.28 g/mol | [1][2][3][4] |

| Boiling Point | 157.5 - 161 °C at 760 mmHg | [1][2][4][5] |

| Vapor Pressure | 3.5 mmHg at 25 °C | [1][4] |

| Density | ~0.734 - 0.74 g/cm³ | [1][4] |

| Melting Point | -53.99 °C | [1][4][5] |

| Flash Point | 41.8 °C | [1] |

| Refractive Index | ~1.413 - 1.415 | [1][4][5] |

| CAS Registry Number | 15869-95-1 | [1][2][3][4] |

Molecular Structure and its Influence on Physical Properties

The boiling point and vapor pressure of a substance are direct consequences of the strength of its intermolecular forces (IMFs).[6] For nonpolar alkanes like this compound, the predominant IMFs are London dispersion forces.[6][7] These forces arise from temporary, induced dipoles in the electron clouds of molecules.

The strength of London dispersion forces is influenced by two main factors:

-

Molecular Weight: Heavier molecules have more electrons, leading to larger, more polarizable electron clouds and stronger dispersion forces.[8]

-

Molecular Shape and Surface Area: Elongated, straight-chain molecules have a larger surface area available for intermolecular contact compared to compact, branched molecules of the same molecular weight.[6][7] Greater surface area allows for stronger dispersion forces.

The structure of this compound, with its two methyl groups at the fourth carbon, results in a more spherical and compact shape than its linear isomer, n-decane. This compactness reduces the effective surface area for intermolecular interactions. Consequently, the London dispersion forces between this compound molecules are weaker than those between n-decane molecules. This leads to a lower boiling point and a higher vapor pressure for this compound compared to n-decane, as less thermal energy is required to overcome these weaker attractive forces.[6]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound [chemister.ru]

- 3. 4,4-Dimethyl octane [webbook.nist.gov]

- 4. chembk.com [chembk.com]

- 5. 15869-95-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Toxicology and Safety Profile of 4,4-Dimethyloctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the available toxicological and safety data for 4,4-dimethyloctane. It is intended for informational purposes for a technical audience. It is important to note that comprehensive toxicological data for this specific substance is limited in publicly accessible literature. Much of the information is based on Safety Data Sheets (SDS) and data from related chemical categories. The toxicological properties have not been fully investigated.[1]

Introduction

This compound is a branched alkane with the chemical formula C10H22. As with many industrial chemicals, a thorough understanding of its toxicological and safety profile is essential for safe handling, risk assessment, and potential applications in various fields, including drug development where it might be used as a solvent or an intermediate. This guide synthesizes the available data on its hazards, provides quantitative toxicological endpoints where available, and outlines standard experimental protocols relevant to its assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C10H22 | [2] |

| Molecular Weight | 142.29 g/mol | [2] |

| CAS Number | 15869-95-1 | [3] |

| Boiling Point | 161 °C | [2] |

| Density | 0.74 g/cm³ at 20 °C | [2] |

| logP (n-octanol/water) | 5.2 (estimated) | [4] |

The high logP value suggests a potential for bioaccumulation.[4]

Toxicological Data Summary

Table 1: Acute Toxicity

| Endpoint | Value | Classification | Reference |

| Oral LD50 (rat, estimated) | > 2000 mg/kg | Not Classified | [1] |

| Dermal LD50 (rabbit, estimated) | > 2000 mg/kg | Not Classified | [1] |

| Inhalation LC50 (rat, estimated) | > 20 mg/L | Not Classified | [1] |

Table 2: Irritation and Sensitization

| Endpoint | Result | Classification | Reference |

| Skin Irritation | Irritating | Category 2 | [2][3] |

| Eye Irritation | Irritating | Category 2 | [2][3] |

| Respiratory Sensitization | No data available | - | [2] |

| Skin Sensitization | No data available | - | [2] |

Table 3: Repeated Dose, Genotoxicity, and Carcinogenicity

| Endpoint | Result | Reference |

| Repeated Dose Toxicity | No data available | [2] |

| Germ Cell Mutagenicity | No data available | [2] |

| Carcinogenicity | No data available | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] The primary hazards are summarized below.

Experimental Protocols

As specific experimental data for this compound is lacking, this section provides detailed methodologies for key toxicological assessments based on standardized OECD guidelines. These protocols represent how the toxicological profile of a substance like this compound would typically be evaluated.

Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)

-

Objective: To determine the acute oral toxicity (LD50) of a substance.

-

Test Animals: Typically, female rats from a standard laboratory strain are used. Animals are young, healthy adults.

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum.

-

Dose Administration: The test substance is administered orally by gavage. A limit test is often performed first at 2000 mg/kg. If no mortality is observed, the LD50 is determined to be greater than this dose.

-

Procedure: A single animal is dosed. If the animal survives, the next animal receives a higher dose. If it dies, the next animal receives a lower dose. This sequential dosing continues until the stopping criteria are met.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.

In Vitro Skin Irritation - Reconstructed Human Epidermis Test Method (OECD TG 439)

-

Objective: To assess the skin irritation potential of a substance using an in vitro model.

-

Test System: A reconstructed human epidermis model that mimics the biochemical and physiological properties of the upper parts of the human skin.

-

Procedure:

-

The test substance is applied topically to the skin tissue surface.

-

The substance is left in contact with the tissue for a defined period (e.g., 60 minutes).

-

The tissue is then rinsed and incubated for a post-exposure period (e.g., 42 hours).

-

-

Endpoint Measurement: Cell viability is determined by the enzymatic conversion of a vital dye (e.g., MTT) into a colored product, which is measured spectrophotometrically.

-

Data Interpretation: A substance is identified as an irritant if the mean tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to the negative control.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate a typical experimental workflow for an acute toxicity study and a logical relationship for hazard assessment.

References

- 1. fishersci.com [fishersci.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. 4,4-Dimethyl octane [chembk.com]

- 4. repeated-dose toxicity studies: Topics by Science.gov [science.gov]

- 5. echa.europa.eu [echa.europa.eu]

- 6. echa.europa.eu [echa.europa.eu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Substance Information - ECHA [echa.europa.eu]

Methodological & Application

Application Notes and Protocols for 4,4-Dimethyloctane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4,4-dimethyloctane as a solvent in various organic reactions. As a branched, non-polar, and inert alkane, this compound offers a unique set of properties that can be advantageous in specific synthetic applications, particularly as an alternative to more traditional non-polar solvents like hexane, heptane, and toluene.

Physicochemical Properties and Comparison with Common Solvents

This compound's physical and chemical characteristics make it a suitable medium for reactions involving non-polar reagents and sensitive organometallic species. Its branched structure can influence solubility and viscosity compared to its linear isomers. A comparison with other common laboratory solvents is presented below to aid in solvent selection.

Table 1: Physicochemical Properties of this compound and Common Organic Solvents [1][2][3]

| Property | This compound | n-Heptane | Toluene | Tetrahydrofuran (THF) | Dichloromethane (DCM) |

| Molecular Formula | C₁₀H₂₂ | C₇H₁₆ | C₇H₈ | C₄H₈O | CH₂Cl₂ |

| Molecular Weight ( g/mol ) | 142.28 | 100.21 | 92.14 | 72.11 | 84.93 |

| Boiling Point (°C) | 157-178[1] | 98.4 | 110.6 | 66 | 39.6 |

| Density (g/mL at 20°C) | ~0.74-0.76[1] | 0.684 | 0.867 | 0.889 | 1.326 |

| Flash Point (°C) | 41.8[2] | -4 | 4 | -14 | N/A |

| Solubility in Water | Insoluble[1] | Insoluble | Slightly Soluble | Miscible | Slightly Soluble |

| Polarity (Dielectric Constant) | ~2 (estimated) | 1.9 | 2.4 | 7.6 | 9.1 |

| Hazards | Flammable, Aspiration Hazard[4] | Flammable, Irritant | Flammable, Toxic | Flammable, Peroxide Former | Suspected Carcinogen |

Applications in Organic Synthesis

Due to its non-polar and aprotic nature, this compound is particularly well-suited for reactions where the solvent is not intended to participate in the reaction or solvate polar intermediates. Its inertness makes it a good choice for reactions involving highly reactive reagents.

Organometallic Reactions (e.g., Grignard Reactions)

While ethers like diethyl ether and THF are the standard solvents for the formation and stabilization of Grignard reagents, hydrocarbon solvents can be employed, often with the addition of a coordinating co-solvent. The inert nature of this compound prevents unwanted side reactions with the highly basic organometallic species.

Protocol: Grignard Reagent Formation and Reaction in a Hydrocarbon Medium

This protocol is adapted from procedures using heptane as the primary solvent.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Alkyl or aryl halide (e.g., bromobenzene)

-

This compound (anhydrous)

-

Anhydrous diethyl ether or THF (as co-solvent)

-

Electrophile (e.g., benzaldehyde)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

-

Initiation: Place magnesium turnings and a small crystal of iodine in the flask.

-

Grignard Formation: Add a small amount of a solution of the alkyl/aryl halide in this compound containing a catalytic amount of diethyl ether or THF (e.g., 10:1 ratio of hydrocarbon to ether) to the magnesium. Once the reaction initiates (indicated by bubbling and disappearance of the iodine color), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

Reaction with Electrophile: After the formation of the Grignard reagent is complete, cool the reaction mixture to 0°C. Add a solution of the electrophile in anhydrous this compound dropwise.

-

Workup: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Logical Workflow for Grignard Reaction

Caption: Workflow for a Grignard reaction using this compound as the primary solvent.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck Reaction)

The higher boiling point of this compound compared to solvents like hexane makes it suitable for reactions requiring elevated temperatures, such as certain palladium-catalyzed cross-coupling reactions. Its non-polar nature can also influence catalyst solubility and reactivity.

Protocol: Heck Reaction in this compound

This protocol is based on a reported procedure for the Heck reaction in octane.[4]

Materials:

-

Aryl halide (e.g., iodobenzene or bromobenzene)

-

Alkene (e.g., butyl acrylate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Phosphine or phosphite ligand (e.g., tri-tert-butylphosphine)

-

Triethylamine (Et₃N)

-

This compound (anhydrous)

Procedure:

-

Reaction Setup: In a sealable reaction tube, combine the aryl halide, alkene, triethylamine, palladium(II) acetate, and the phosphine ligand.

-

Solvent Addition: Add anhydrous this compound to the reaction tube.

-

Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 130°C) with vigorous stirring for the required time (e.g., 16 hours).

-

Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and filter through a pad of celite to remove the palladium catalyst.

-

Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Signaling Pathway for Heck Reaction Catalytic Cycle

Caption: Catalytic cycle of the Heck reaction.

Catalytic Hydrogenation

In catalytic hydrogenation, the choice of solvent can affect the solubility of hydrogen gas and the interaction of the substrate with the catalyst surface. Non-polar solvents like this compound can be effective for the hydrogenation of non-polar substrates.

Protocol: Catalytic Hydrogenation of an Alkene

This protocol is a general procedure adaptable for use with this compound.

Materials:

-

Alkene substrate

-

Palladium on carbon (Pd/C, 5% or 10%)

-

This compound

-

Hydrogen gas source (balloon or hydrogenation apparatus)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the alkene substrate in this compound.

-

Catalyst Addition: Carefully add the Pd/C catalyst to the solution.

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate and backfill the flask with hydrogen several times to ensure an inert atmosphere.

-

Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

-

Workup: Carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with this compound.

-

Isolation: Remove the solvent under reduced pressure to yield the hydrogenated product.

Experimental Workflow for Catalytic Hydrogenation

Caption: General workflow for the catalytic hydrogenation of an alkene.

Safety and Handling

This compound is a flammable liquid and poses an aspiration hazard.[4] It should be handled in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS).[4][5]

Conclusion

This compound serves as a viable non-polar, inert solvent for a range of organic reactions. Its higher boiling point compared to hexane and its branched structure offer potential advantages in specific applications. The protocols provided herein, adapted from established procedures in similar alkane solvents, offer a starting point for researchers exploring the use of this compound in their synthetic endeavors. As with any new solvent system, optimization of reaction conditions is recommended to achieve the best results.

References

Application Notes and Protocols: 4,4-Dimethyloctane as a Reference Standard in Gas Chromatography

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4,4-dimethyloctane as a reference standard in gas chromatography (GC), particularly for the analysis of complex hydrocarbon mixtures. This document outlines its physicochemical properties, quantitative data, and detailed experimental protocols for its use.

Introduction

This compound is a branched-chain alkane with the molecular formula C₁₀H₂₂. Its well-defined structure and consistent chromatographic behavior make it a suitable reference standard in gas chromatography. In complex hydrocarbon analyses, accurate peak identification is crucial, and reference standards like this compound are essential for determining retention times and calculating retention indices. Its branched nature provides a unique retention time that is distinct from straight-chain alkanes, aiding in the characterization of complex mixtures. When used as an internal standard, it can improve the precision and accuracy of quantitative analysis by correcting for variations in injection volume and instrument response.[1]

Physicochemical Properties and Purity

A summary of the key physical and chemical properties of this compound is provided in the table below. Commercially available this compound is typically of high purity, suitable for use as a reference standard in analytical applications.

| Property | Value |

| Molecular Formula | C₁₀H₂₂ |

| Molecular Weight | 142.29 g/mol |

| CAS Number | 15869-95-1 |

| Appearance | Colorless liquid |

| Purity (typical) | >98.0% (by GC) |

| Boiling Point | ~165-167 °C |

| Density | ~0.74 g/cm³ |

Quantitative Data: Kovats Retention Index

The Kovats retention index (I) is a dimensionless unit that relates the retention time of a compound to the retention times of adjacent n-alkanes. It is a valuable tool for comparing retention data across different GC systems and conditions. The retention index of this compound has been determined on a standard non-polar stationary phase.

| Compound | Stationary Phase | Kovats Retention Index (I) |

| This compound | DB-1 (100% Dimethylpolysiloxane) | 921 |

Data sourced from Lubeck, A.J., and Sutton, D.L. (1983). J. Hi. Res. Chromatogr. & Chromatogr. Comm., 6:328-332.[1]

Experimental Protocols

This section provides a detailed protocol for the analysis of a complex hydrocarbon mixture using this compound as a reference standard. This protocol is a general guideline and may require optimization based on the specific application and instrumentation.

Materials and Reagents

-

This compound (purity >98.0%)

-

n-Alkane Standard Mix (e.g., C8-C20) for retention index calculation

-

Sample: Complex hydrocarbon mixture (e.g., gasoline, diesel, essential oil)

-

Solvent: High-purity hexane or pentane

Instrument and Conditions

-

Gas Chromatograph: Agilent 7890A or equivalent, equipped with a flame ionization detector (FID) or mass spectrometer (MS).

-

Column: DB-1, HP-5, or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

-

Injector: Split/splitless inlet at 250°C. A split ratio of 50:1 is recommended for general analysis.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 5 minutes.

-

Ramp: 5°C/min to 250°C.

-

Final hold: 10 minutes at 250°C.

-

-

Detector:

-

FID: 280°C.

-

MS (if used): Transfer line at 280°C, ion source at 230°C, electron ionization at 70 eV, mass scan range of m/z 40-400.

-

Standard and Sample Preparation

-

This compound Stock Solution (1000 ppm): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.

-

Working Standard Solution: Prepare a working standard by diluting the stock solution to the desired concentration (e.g., 10 ppm) with hexane. If using as an internal standard, add a known amount to all calibration standards and samples.

-

n-Alkane Standard Solution: Prepare a solution of the n-alkane standard mix in hexane at a concentration suitable for clear peak detection.

-

Sample Preparation: Dilute the complex hydrocarbon mixture in hexane to an appropriate concentration for GC analysis. If using this compound as an internal standard, spike the diluted sample with a known volume of the stock solution.

Analytical Procedure

-

System Equilibration: Condition the GC column by running the temperature program until a stable baseline is achieved.

-

n-Alkane Standard Injection: Inject 1 µL of the n-alkane standard solution to determine the retention times of the n-alkanes.

-

Reference Standard Injection: Inject 1 µL of the this compound working standard solution to determine its retention time.

-

Sample Injection: Inject 1 µL of the prepared sample solution.

-

Data Analysis:

-

Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

-

Calculate the Kovats retention index of unknown peaks in the sample using the retention times of the n-alkanes.

-

If used as an internal standard, calculate the concentration of analytes using the peak area ratio of the analyte to the internal standard and a calibration curve.

-

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the analysis of a complex hydrocarbon mixture using this compound as a reference standard.

Caption: Workflow for GC analysis using this compound.

Role of this compound as a Reference Standard

This diagram illustrates the logical relationship of how this compound serves as a reference point in the analysis.

Caption: Role of this compound in GC analysis.

References

Application Notes and Protocols for 4,4-Dimethyloctane in Fuel and Lubricant Studies

Disclaimer: The following application notes and protocols are based on the known physicochemical properties of 4,4-Dimethyloctane and general principles of fuel and lubricant testing. As of the current literature survey, no specific studies detailing the direct application or performance of this compound as a fuel additive or lubricant have been identified. Therefore, the information presented here serves as a theoretical and practical guide for researchers interested in exploring its potential in these areas.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is fundamental to postulating its potential applications and designing relevant experiments. The following table summarizes the key properties gathered from various chemical databases.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂ | [1][2][3][4][5][6][7] |

| Molecular Weight | 142.28 g/mol | [2][5][6][7] |

| CAS Number | 15869-95-1 | [2][6][7] |

| Appearance | Colorless to almost colorless clear liquid | [3][8] |

| Density | 0.734 - 0.74 g/cm³ | [2] |

| Boiling Point | 157.8 - 161 °C | [2] |

| Melting Point | -53.99 °C | [1][2] |

| Flash Point | 41.8 °C | [2] |

| Vapor Pressure | 3.5 mmHg at 25°C | [1][2] |

| Water Solubility | 2.2 mg/L at 20°C | [1][3] |

| Refractive Index | 1.41 - 1.413 | [2][9] |

| Purity (typical) | >98.0% (GC) | [9][8] |

Part I: Potential Applications in Fuel Studies

Application Notes

Given its chemical nature as a branched-chain alkane, this compound could be investigated as a potential component or additive in fuels. Its properties suggest several areas of exploration:

-

As a Blend Component: With a boiling point in the range of gasoline and jet fuel components, it could be considered as a blendstock to potentially influence properties like vapor pressure and energy density. Its highly branched structure might contribute to a higher octane rating compared to its straight-chain isomer, n-decane.

-

As a Cetane Improver (Diesel Fuel): While branched alkanes can sometimes lower cetane numbers, the specific structure of this compound would require experimental verification of its effect on diesel engine ignition delay.

-

As a Solvent for Other Additives: Its hydrocarbon nature makes it a potential solvent for other non-polar fuel additives, aiding their dispersion in the fuel matrix.[1]

Proposed Experimental Protocol: Evaluation as a Gasoline Additive

This protocol outlines a series of experiments to evaluate the impact of this compound on key gasoline properties.

Objective: To determine the effect of this compound on the octane number, volatility, and combustion characteristics of a base gasoline.

Materials:

-

Base gasoline (e.g., RON 95)

-

Cooperative Fuel Research (CFR) engine

-

Volatility testing apparatus (e.g., Reid Vapor Pressure bomb)

-

Gas chromatograph with mass spectrometer (GC-MS)

Procedure:

-

Blending: Prepare blends of this compound in the base gasoline at various concentrations (e.g., 1%, 2%, 5%, 10% by volume).

-

Octane Number Determination (ASTM D2699 & D2700):

-

Calibrate the CFR engine using primary reference fuels.